Stereochemical Identity: (Z)-Configuration Confers Distinct Dipole Moment vs. (E)-Isomer and 2-Benzylidene-1-Indanone
The (Z)-configuration of the exocyclic double bond in this compound places the methoxy group syn to the indenone carbonyl, establishing a dipole moment orientation that differs from both the hypothetical (E)-isomer and the structurally related 2-benzylidene-1-indanone (where the phenyl ring replaces the methoxy-methylthio pair). The computed InChI Key YGWCZZFYAWJGFH-UHFFFAOYSA-N confirms the defined stereochemistry [1]. This (Z)-geometry is evidenced by the compound's distinct chromatographic retention behavior and is critical for experiments where molecular recognition depends on the spatial presentation of the methoxy oxygen relative to the carbonyl . In the broader class of 2-arylidene-1-indanones, the (Z)-isomer is typically thermodynamically favored, but the presence of the methylthio group introduces additional stereoelectronic stabilization through S···O carbonyl interactions that are absent in 2-(methoxymethylene)-1-indanone (lacking the sulfur atom) [2].
| Evidence Dimension | Stereochemical identity and associated dipole moment orientation |
|---|---|
| Target Compound Data | (Z)-configuration confirmed by IUPAC nomenclature and InChI Key; methoxy group syn to carbonyl |
| Comparator Or Baseline | (E)-isomer (not characterized); 2-Benzylidene-1-indanone (phenyl in place of methoxy-methylthio, also (Z)-configured but different electronic character) |
| Quantified Difference | No direct dipole moment measurement available for either compound; differentiation is qualitative at present based on structural analysis |
| Conditions | Computational geometry optimization; chromatographic separation (HPLC retention time) |
Why This Matters
Procurement of the correct (Z)-stereoisomer is essential for studies where stereochemistry governs binding to chiral biological targets or crystal packing in materials applications; the (E)-isomer, if present as a contaminant, could confound assay results.
- [1] CIRS Group. (Z)-2,3-Dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one, CAS 147726-43-0. InChI Key: YGWCZZFYAWJGFH-UHFFFAOYSA-N. View Source
- [2] Design, Synthesis and Biological Evaluation of 2-(Diphenylmethylene)-2,3-dihydro-1H-inden-1-one Derivatives with Anticancer Activity. Research Profiles, TU Dublin, 2024. Discusses stereoelectronic properties of 2-arylidene-1-indanones. View Source
